![molecular formula C10H15N3O3 B12327712 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a pyrimidine nucleoside analog. This compound is structurally characterized by a pyrimidine ring attached to a ribose sugar, which lacks a hydroxyl group at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the glycosidic bond between the pyrimidine and the ribose .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by incorporating into DNA or RNA, thereby inhibiting the function of DNA polymerase or RNA polymerase. This inhibition leads to the disruption of nucleic acid synthesis, which is crucial for the replication of viruses and the proliferation of cancer cells . The molecular targets include DNA polymerase and RNA polymerase, and the pathways involved are those related to nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another pyrimidine nucleoside analog used in chemotherapy.
5-Azacytidine: A nucleoside analog used as an epigenetic modifier.
Lamivudine: An antiviral agent used in the treatment of HIV and hepatitis B.
Uniqueness
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific structural features and its ability to inhibit both DNA and RNA polymerases, making it a versatile compound in both antiviral and anticancer research .
Properties
IUPAC Name |
4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYNXFGVRUFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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